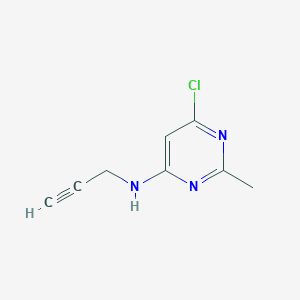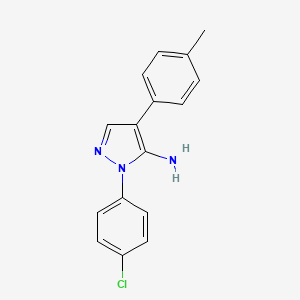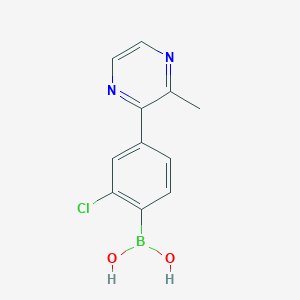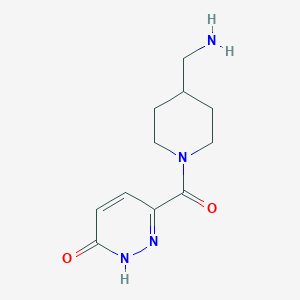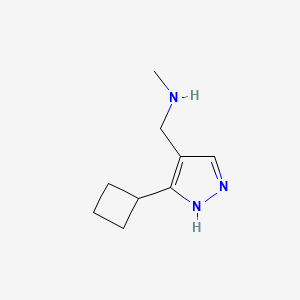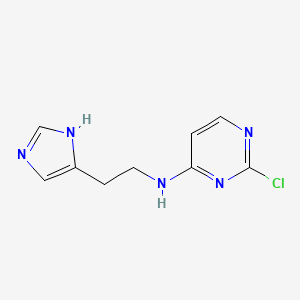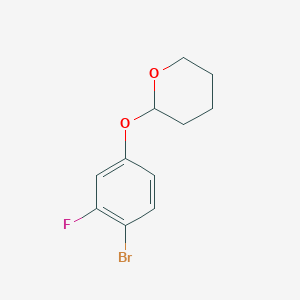
2H-Pyran, 2-(4-bromo-3-fluorophenoxy)tetrahydro-
Descripción general
Descripción
2H-Pyran, 2-(4-bromo-3-fluorophenoxy)tetrahydro-, also known as 2-(4-Bromophenoxy)tetrahydro-2H-pyran, is a halogenated heterocycle . It is used as a building block in organic synthesis . The molecular formula is C11H12BrFO2.
Synthesis Analysis
2-(4-Bromophenoxy)tetrahydro-2H-pyran may be used as a starting material in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide .Molecular Structure Analysis
The molecular structure of 2H-Pyran, 2-(4-bromo-3-fluorophenoxy)tetrahydro- can be found in various chemical databases .Chemical Reactions Analysis
As a halogenated heterocycle, 2-(4-Bromophenoxy)tetrahydro-2H-pyran is used as a building block in organic synthesis . It can be used to produce 4-bromo-phenol at a temperature of 20°C .Physical And Chemical Properties Analysis
The physical and chemical properties of 2H-Pyran, 2-(4-bromo-3-fluorophenoxy)tetrahydro- are as follows: It has a molecular weight of 275.11 . More detailed properties like boiling point, density, etc. can be found in various chemical databases .Aplicaciones Científicas De Investigación
I have conducted several searches to gather information about the scientific research applications of 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran. Here is a comprehensive analysis based on the available data:
Organic Synthesis
This compound is primarily used as a building block in organic synthesis. It can serve as a starting material for various synthetic pathways, including the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide .
Pharmaceutical Intermediates
It is also utilized as an intermediate in pharmaceutical research, particularly in the synthesis of compounds like 4-bromo-phenol .
Fragrance Chemistry
Although not directly mentioned for this specific compound, tetrahydropyran derivatives are often used in fragrance chemistry due to their ability to undergo various chemical reactions that produce fragrant compounds .
Safety and Handling Research
The compound’s safety profile, including its potential to cause skin and eye irritation and respiratory discomfort, makes it a subject of research in safety and handling procedures within laboratory settings .
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-bromo-3-fluorophenoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c12-9-5-4-8(7-10(9)13)15-11-3-1-2-6-14-11/h4-5,7,11H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEKKNBXHVFZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1R*,4R*)-4-Aminocyclohexyl]pivalamide hydrochloride](/img/structure/B1488125.png)
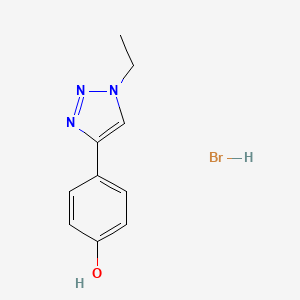

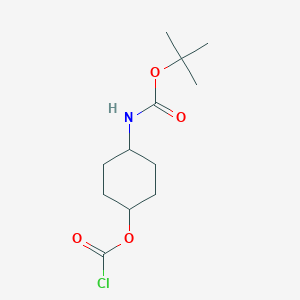
![1-({[(Oxolan-2-yl)methyl]sulfanyl}methyl)cyclopentan-1-ol](/img/structure/B1488131.png)
